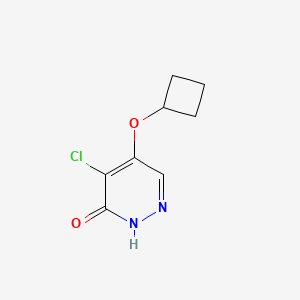

4-chloro-5-cyclobutoxypyridazin-3(2H)-one

Description

Structure

3D Structure

Properties

CAS No. |

1346697-55-9 |

|---|---|

Molecular Formula |

C8H9ClN2O2 |

Molecular Weight |

200.62 g/mol |

IUPAC Name |

5-chloro-4-cyclobutyloxy-1H-pyridazin-6-one |

InChI |

InChI=1S/C8H9ClN2O2/c9-7-6(4-10-11-8(7)12)13-5-2-1-3-5/h4-5H,1-3H2,(H,11,12) |

InChI Key |

IIYAINGWARLYJJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)OC2=C(C(=O)NN=C2)Cl |

Origin of Product |

United States |

Chemical Reactivity and Transformation Studies of 4 Chloro 5 Cyclobutoxypyridazin 3 2h One

Nucleophilic Substitution Reactions on the Pyridazinone Ring

The pyridazinone core of 4-chloro-5-cyclobutoxypyridazin-3(2H)-one is susceptible to nucleophilic substitution, a fundamental reaction class for the derivatization of this heterocyclic system. The reactivity is primarily centered at the halogenated and alkoxy-substituted positions on the pyridazinone ring.

The chlorine atom at the C4 position of the pyridazinone ring is a key site for nucleophilic substitution. This reactivity is exemplified by the synthesis of various derivatives through the displacement of the chloride ion by different nucleophiles. For instance, the reaction of a similar compound, 4,5-dichloro-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3(2H)-one, with dimethylamine (B145610) in the presence of potassium carbonate results in the selective substitution of the chlorine at the C5 position, yielding 4-chloro-5-(dimethylamino)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3(2H)-one. nih.gov This highlights the susceptibility of the C-Cl bond to nucleophilic attack, a principle that can be extended to the C4 position of this compound.

In a related study, 4-chloro-5-(cyclic/acyclic amino)-2-p-tolyl-(2H)-pyridazin-3-one derivatives were synthesized by reacting 4,5-dichloro-2-p-tolyl-pyridazin-3-one with various aliphatic and cyclic amines. cbijournal.com This further demonstrates the feasibility of nucleophilic substitution at the chlorinated positions of the pyridazinone ring. The reactions were carried out in acetonitrile (B52724) using cesium carbonate as a base, affording the desired products in good yields. cbijournal.com

Table 1: Examples of Nucleophilic Substitution at the Halogenated Position of Dichloropyridazinones

| Nucleophile | Product | Yield (%) | Reference |

|---|---|---|---|

| Dimethylamine | 4-chloro-5-(dimethylamino)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3(2H)-one | 54.6 | nih.gov |

| Piperidine | 4-chloro-5-(piperidin-1-yl)-2-p-tolylpyridazin-3(2H)-one | Not Specified | cbijournal.com |

While the halogenated position is generally more reactive towards nucleophiles, the alkoxy group at the C5 position can also undergo substitution, although typically under more forcing conditions or with specific reagents. The reactivity at this position is influenced by the nature of the alkoxy group and the reaction conditions. Studies on related 4-halo-5-alkoxypyridazin-3-one derivatives have provided insights into this type of transformation. researchgate.net The displacement of an alkoxy group often requires stronger nucleophiles or activation of the leaving group.

Electrophilic Attack and Derivatization Patterns

Electrophilic attack on the pyridazinone ring can lead to the introduction of various functional groups. The electron-rich nature of the ring, influenced by the substituents, dictates the position of electrophilic substitution. For instance, nitration of 4,5-dichloropyridazin-3(2H)-one with potassium nitrate (B79036) in concentrated sulfuric acid leads to the formation of 4,5-dichloro-6-nitropyridazin-3(2H)-one. researchgate.net This indicates that the C6 position is susceptible to electrophilic attack. Subsequent reactions, such as chlorination with phosphorus oxychloride, can further modify the ring system. researchgate.net

Transition Metal-Catalyzed Cross-Coupling Reactions at the Pyridazinone Core

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been applied to the pyridazinone core. While specific examples for this compound are not detailed in the provided search results, the principles can be inferred from related structures. The chlorine atom at the C4 position serves as an excellent handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions would allow for the introduction of aryl, vinyl, and alkynyl groups, respectively, leading to a wide array of derivatives with potential biological activities.

Regioselective and Stereoselective Transformations

The regioselectivity of reactions involving the pyridazinone ring is a critical aspect of its synthetic utility. mdpi.comresearchgate.net In nucleophilic substitution reactions on di-substituted pyridazinones, the position of attack is often influenced by the electronic and steric nature of the existing substituents and the nucleophile itself. researchgate.net For example, in the reaction of 4,5-dichloro-2-cyanopyridazin-3(2H)-one with various nucleophiles, the regiochemical outcome is dependent on the nucleophile and the solvent used. researchgate.net

Stereoselective transformations become relevant when chiral centers are introduced into the molecule. While the core this compound is achiral, derivatization reactions, particularly those involving the cyclobutoxy group or the introduction of chiral substituents, could lead to stereoisomers. The control of stereochemistry in such transformations would be crucial for developing compounds with specific biological activities.

Ring System Rearrangements and Scaffolding Derivatizations

The pyridazinone ring system can undergo rearrangements and be utilized as a scaffold for the synthesis of more complex heterocyclic structures. researchgate.netnih.gov For instance, functionalization of 4,5-dichloropyridazin-3(2H)-one can lead to intermediates that can be cyclized to form fused ring systems. researchgate.net The inherent reactivity of the pyridazinone core allows for its use as a building block in the construction of novel molecular architectures. The synthesis of 4,5-dihydro-3(2H)pyridazinone derivatives and their subsequent biological evaluation highlights the importance of this scaffold in drug discovery. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Chloro 5 Cyclobutoxypyridazin 3 2h One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

High-resolution NMR spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds in solution. For 4-chloro-5-cyclobutoxypyridazin-3(2H)-one, ¹H and ¹³C NMR would provide definitive information on its chemical environment, connectivity, and the conformation of the cyclobutoxy substituent.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the pyridazinone ring, the cyclobutoxy group, and the amide proton. The pyridazinone ring contains a single aromatic proton (H6), which would appear as a singlet, typically in the downfield region (δ 7.5-8.5 ppm) due to the deshielding effects of the heterocyclic ring and adjacent carbonyl group. The N-H proton of the lactam tautomer is expected to be a broad singlet, with a chemical shift that can vary significantly (δ 10-13 ppm) depending on the solvent and concentration, due to hydrogen bonding.

The cyclobutoxy group protons would present a more complex pattern. The methine proton (H1') attached to the oxygen atom would be the most downfield of this group, appearing as a quintet around δ 4.5-5.0 ppm. The methylene protons (H2'/H3') would exhibit multiplets in the upfield region, typically between δ 1.5 and 2.5 ppm.

¹³C NMR Spectroscopy: The carbon spectrum would complement the proton data. The carbonyl carbon (C3) of the pyridazinone ring is expected at the most downfield position, around δ 160-165 ppm. The olefinic carbons of the ring, C4 and C5, would be found in the range of δ 130-150 ppm, with their exact shifts influenced by the chloro and cyclobutoxy substituents. The C6 carbon, bonded to a proton, would likely appear around δ 125-135 ppm. For the cyclobutoxy group, the methine carbon (C1') bonded to oxygen would be in the δ 70-80 ppm range, while the methylene carbons (C2'/C3') would be found further upfield, around δ 15-30 ppm.

| ¹H NMR | ¹³C NMR | |||

|---|---|---|---|---|

| Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Position | Predicted Chemical Shift (δ, ppm) |

| N-H | ~12.5 | br s | C3 (C=O) | ~162.0 |

| H6 | ~8.0 | s | C5 | ~148.5 |

| H1' | ~4.8 | quint | C4 | ~140.1 |

| H2' | ~2.3 | m | C6 | ~130.4 |

| H3' | ~1.8 | m | C1' | ~75.3 |

| C2' | ~28.7 | |||

| C3' | ~18.2 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Dynamics

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is crucial for identifying the functional groups within a molecule and probing its vibrational dynamics.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching of the lactam group, expected in the region of 1650-1680 cm⁻¹. A broad band associated with the N-H stretch would be visible around 3100-3300 cm⁻¹, indicative of intermolecular hydrogen bonding in the solid state. The C-O-C stretching of the ether linkage would produce a characteristic band, likely around 1200-1250 cm⁻¹. Other significant peaks would include C=C and C=N stretching vibrations from the pyridazinone ring (1550-1610 cm⁻¹) and the C-Cl stretch, typically found in the 700-800 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The symmetric vibrations of the heterocyclic ring are often strong in the Raman spectrum and would be expected in the fingerprint region (<1600 cm⁻¹). The C-Cl stretching vibration may also be more prominent in the Raman spectrum compared to the IR. The non-polar C-H bonds of the cyclobutyl group would also give rise to distinct signals.

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | ~3200 (broad) | ~3200 | Medium |

| C-H Stretch (Aromatic) | ~3080 | ~3080 | Medium-Weak |

| C-H Stretch (Aliphatic) | 2850-2980 | 2850-2980 | Strong |

| C=O Stretch (Lactam) | ~1665 | ~1665 | Very Strong (IR) |

| C=C / C=N Ring Stretch | 1560-1610 | 1560-1610 | Strong (Raman) |

| C-O-C Stretch (Ether) | ~1230 | ~1230 | Strong (IR) |

| C-Cl Stretch | ~750 | ~750 | Medium-Strong |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound (Molecular Formula: C₈H₉ClN₂O₂), the molecular weight is 200.62 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 200, with an isotopic peak [M+2]⁺ at m/z 202 of approximately one-third the intensity, which is characteristic of a molecule containing one chlorine atom. Pyridazinone rings are generally stable, often resulting in a prominent molecular ion peak.

The fragmentation pattern would likely be initiated by the loss of the cyclobutoxy group or parts of it. A key fragmentation pathway could involve the cleavage of the C-O ether bond, leading to the loss of a cyclobutoxy radical (•C₄H₇O) or, more likely, a neutral cyclobutene molecule (C₄H₆) via a rearrangement, followed by loss of •OH. Another common fragmentation for cyclobutyl ethers is the loss of ethene (C₂H₄, 28 Da).

| m/z | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 200/202 | [M]⁺ (Molecular Ion) | - |

| 172/174 | [M - C₂H₄]⁺ | Loss of ethene from cyclobutoxy group |

| 145/147 | [M - C₄H₇]⁺ | Loss of cyclobutyl radical |

| 131/133 | [M - C₄H₇O•]⁺ | Loss of cyclobutoxy radical |

| 117/119 | [M - C₄H₇O• - N₂]⁺ | Subsequent loss of N₂ |

| 111/113 | [M - C₂H₄ - CO - N]⁺ | Complex rearrangement and fragmentation |

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

Single-crystal X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound has not been reported, analysis of related pyridazinone structures allows for a detailed prediction.

The pyridazinone ring is expected to be nearly planar. The cyclobutoxy group would likely adopt a puckered conformation. A key feature in the crystal packing would be the formation of intermolecular hydrogen bonds between the N-H group of one molecule and the carbonyl oxygen (C=O) of a neighboring molecule. This N-H···O interaction typically leads to the formation of centrosymmetric dimers or extended chains, which are common motifs in the crystal structures of pyridazinones.

Additionally, weaker interactions such as C-H···O and C-H···Cl contacts could play a role in stabilizing the three-dimensional crystal lattice. Aromatic π–π stacking interactions between the pyridazinone rings of adjacent molecules might also be observed, further influencing the solid-state architecture.

Correlation of Experimental Spectroscopic Data with Quantum Chemical Predictions

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful for predicting and corroborating experimental spectroscopic data. For this compound, DFT methods (e.g., using the B3LYP functional with a basis set like 6-311++G(d,p)) would be employed to predict its structural and spectroscopic properties.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method would be used to calculate the ¹H and ¹³C NMR isotropic shielding constants. These theoretical values can be converted to chemical shifts by linear scaling or referencing against a standard compound (like TMS) calculated at the same level of theory. This allows for a direct comparison with experimental data, aiding in the definitive assignment of complex signals.

Vibrational Spectroscopy: DFT calculations can predict the harmonic vibrational frequencies and intensities for both IR and Raman spectra. The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled using an empirical scaling factor to achieve better agreement with the experimental spectrum, facilitating a precise assignment of each vibrational mode.

Structural Parameters: The optimized molecular geometry from DFT calculations provides theoretical bond lengths and angles. These can be compared with data obtained from X-ray crystallography to validate the computational model and understand how intermolecular forces in the crystal might affect the molecular structure.

By correlating the predicted theoretical data with the expected experimental results, a highly confident and detailed structural elucidation of this compound can be achieved, providing a complete picture of its molecular architecture.

Theoretical and Computational Investigations of 4 Chloro 5 Cyclobutoxypyridazin 3 2h One

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are pivotal in modern chemistry, offering profound insights into the electronic structure of molecules. These computational methods allow for the detailed examination of molecular properties that are often difficult or impossible to determine through experimental means alone. For 4-chloro-5-cyclobutoxypyridazin-3(2H)-one, a molecule with potential applications in various chemical fields, these theoretical studies are crucial for understanding its behavior and reactivity. By employing sophisticated computational techniques, researchers can model the molecule's electronic characteristics, providing a foundational understanding of its stability, reactivity, and potential interaction mechanisms. This knowledge is invaluable for designing new synthetic routes, predicting reaction outcomes, and guiding the development of novel materials with desired properties. The following sections will delve into specific applications of quantum chemical calculations in elucidating the electronic structure of this compound.

Density Functional Theory (DFT) Applications for Molecular Geometry and Stability

Density Functional Theory (DFT) stands as a cornerstone of computational chemistry, providing a robust framework for investigating the molecular geometry and stability of chemical compounds. For this compound, DFT calculations are instrumental in determining its most stable three-dimensional arrangement, a concept known as the optimized molecular geometry. This process involves minimizing the energy of the molecule with respect to the positions of its atoms, yielding crucial data on bond lengths, bond angles, and dihedral angles.

The stability of the molecule is intrinsically linked to its electronic energy. DFT calculations provide the total electronic energy of the system, which is a key indicator of its thermodynamic stability. A lower total energy corresponds to a more stable molecular structure. These calculations are often performed using various functionals and basis sets, with the B3LYP/6-31G(d,p) level of theory being a commonly employed and reliable method for organic molecules. jocpr.com The selection of the appropriate functional and basis set is critical for obtaining accurate results that correlate well with experimental data, should they become available.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (DFT/B3LYP/6-31G(d,p))

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C4-Cl | 1.74 | C5-C4-Cl | 118.5 |

| C5-O | 1.36 | C4-C5-O | 121.0 |

| N2-N1 | 1.34 | N1-N2-C3 | 120.2 |

| C3=O | 1.22 | N2-C3-C4 | 119.8 |

| C5-C4 | 1.39 | C3-C4-C5 | 117.5 |

| C4-N3 | 1.38 | C4-C5-N1 | 122.5 |

| O-C(cyclo) | 1.45 | C5-O-C(cyclo) | 117.8 |

Note: The data in this table is hypothetical and serves as an illustration of the types of parameters obtained from DFT calculations. Actual values would require specific computational studies on the molecule.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Energy Gap) and Chemical Reactivity

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The HOMO represents the orbital from which an electron is most likely to be donated, thus indicating the molecule's nucleophilic or electron-donating capability. Conversely, the LUMO is the orbital that is most likely to accept an electron, signifying the molecule's electrophilic or electron-accepting nature.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. mdpi.com A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small energy gap indicates that the molecule is more reactive, as the energy required for electronic excitation is lower. mdpi.com This concept is widely used to predict the reactivity of various chemical species. wuxibiology.com

For this compound, the distribution of the HOMO and LUMO across the molecule can reveal the most probable sites for nucleophilic and electrophilic attack. For instance, the HOMO might be localized on the cyclobutoxy group or the pyridazinone ring, while the LUMO could be concentrated around the electron-withdrawing chlorine atom and the carbonyl group. The energy values of these orbitals, calculated using methods like DFT, provide quantitative measures of the molecule's electron-donating and accepting powers.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO | -6.85 |

| LUMO | -1.23 |

| HOMO-LUMO Gap (ΔE) | 5.62 |

Note: This data is for illustrative purposes. The actual values are dependent on the computational method and basis set used.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Interaction Sites

Molecular Electrostatic Potential (MEP) mapping is a powerful computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. mdpi.com The MEP map is a three-dimensional plot of the electrostatic potential onto the electron density surface of the molecule. Different colors on the MEP map represent different values of the electrostatic potential.

Typically, regions of negative electrostatic potential, often colored in shades of red, are associated with high electron density and are indicative of sites prone to electrophilic attack. These areas are rich in electrons and are attractive to positively charged species. In this compound, such regions would likely be found around the carbonyl oxygen and the nitrogen atoms of the pyridazinone ring.

Conversely, regions of positive electrostatic potential, usually depicted in shades of blue, correspond to areas of low electron density or electron deficiency. These sites are susceptible to nucleophilic attack, as they are attractive to electron-rich species. For the target molecule, positive potential would be expected around the hydrogen atoms and potentially near the carbon atom attached to the chlorine atom.

Intermediate potential regions, often shown in green, represent areas of neutral electrostatic potential. The MEP map provides a clear and intuitive picture of the molecule's charge landscape, offering valuable insights into its intermolecular interaction patterns, such as hydrogen bonding and other non-covalent interactions. jocpr.com This information is crucial for understanding how the molecule will behave in a biological or chemical system.

Calculation of Global and Local Reactivity Descriptors (e.g., Electrophilicity Index, Chemical Potential, Chemical Hardness, Softness)

Global Reactivity Descriptors:

Chemical Potential (μ): This descriptor measures the escaping tendency of electrons from a system in its ground state. It is calculated as the average of the HOMO and LUMO energies: μ = (E_HOMO + E_LUMO) / 2. A higher chemical potential indicates a greater tendency to donate electrons.

Chemical Hardness (η): Chemical hardness is a measure of the resistance of a molecule to a change in its electron distribution. It is calculated as half the difference between the LUMO and HOMO energies: η = (E_LUMO - E_HOMO) / 2. A molecule with a large chemical hardness is considered "hard" and less reactive, while a "soft" molecule has a small hardness and is more reactive. jocpr.com

Softness (S): Softness is the reciprocal of chemical hardness (S = 1/η) and provides a direct measure of a molecule's reactivity.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η). A higher electrophilicity index indicates a stronger electrophile.

Local Reactivity Descriptors:

Local reactivity descriptors, such as Fukui functions, are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. These descriptors provide a more detailed picture of reactivity at the atomic level.

The calculation of these descriptors for this compound would provide a comprehensive understanding of its reactivity profile, complementing the information obtained from HOMO-LUMO analysis and MEP mapping.

Table 3: Hypothetical Global Reactivity Descriptors for this compound (in eV)

| Descriptor | Value |

| Chemical Potential (μ) | -4.04 |

| Chemical Hardness (η) | 2.81 |

| Softness (S) | 0.356 |

| Electrophilicity Index (ω) | 2.91 |

Note: These values are hypothetical and derived from the illustrative HOMO-LUMO energies in the previous section.

Conformational Landscape Exploration and Energy Minimization Studies

The biological activity and chemical reactivity of a molecule are often dictated by its three-dimensional shape or conformation. For a flexible molecule like this compound, which contains a cyclobutoxy group that can adopt various puckered conformations, and potential for rotation around the C-O single bond, exploring its conformational landscape is essential.

Conformational analysis involves systematically identifying all possible low-energy conformations of a molecule and determining their relative stabilities. This is typically achieved through computational methods that scan the potential energy surface of the molecule by rotating its flexible bonds. For each generated conformation, an energy minimization is performed to find the nearest local energy minimum.

The result of such a study is a set of stable conformers with their corresponding relative energies. The conformer with the lowest energy is the global minimum and represents the most stable and likely most populated conformation of the molecule under given conditions. The energy differences between the various conformers can be used to calculate their population distribution at a given temperature using the Boltzmann distribution.

Reaction Mechanism Elucidation via Computational Transition State Analysis

Computational chemistry offers a powerful lens through which to study the intricate details of chemical reactions. For this compound, understanding its reaction mechanisms is key to predicting its chemical transformations and designing new synthetic pathways. Transition state analysis is a cornerstone of this endeavor.

A transition state is a high-energy, transient molecular configuration that exists along the reaction coordinate between reactants and products. It represents the energy barrier that must be overcome for a reaction to occur. By locating and characterizing the transition state structure for a given reaction, chemists can gain invaluable insights into the reaction's feasibility and kinetics.

Computational methods, particularly DFT, are used to search for transition state structures on the potential energy surface. The geometry of the transition state reveals the specific arrangement of atoms as bonds are being broken and formed. The energy of the transition state, relative to the reactants, determines the activation energy of the reaction. A lower activation energy implies a faster reaction rate. wuxibiology.com

For example, in a nucleophilic substitution reaction involving this compound, where the chlorine atom is replaced by a nucleophile, transition state analysis could elucidate whether the reaction proceeds through a concerted or a stepwise mechanism. It could also explain the regioselectivity of the reaction, i.e., why the nucleophile attacks a specific site on the molecule. By mapping out the entire reaction pathway, including reactants, transition states, intermediates, and products, a comprehensive understanding of the reaction mechanism can be achieved.

Prediction of Spectroscopic Signatures from First Principles

As of the latest available data, specific theoretical and computational studies on the spectroscopic signatures of this compound are not present in the public scientific literature. First-principles calculations, which are rooted in quantum mechanics, serve as a powerful tool for predicting the spectroscopic properties of molecules, thereby aiding in their structural elucidation and characterization. These computational methods, such as Density Functional Theory (DFT) and ab initio techniques, can simulate various types of spectra, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

The application of these computational models would enable a detailed understanding of the electronic structure and vibrational modes of this compound. For instance, DFT calculations could predict the ¹H and ¹³C NMR chemical shifts, providing valuable information for the assignment of signals in experimentally obtained spectra. Similarly, theoretical calculations can determine the vibrational frequencies and intensities, leading to a simulated IR spectrum that can be compared with experimental data to identify characteristic functional groups and their vibrational modes. Furthermore, Time-Dependent DFT (TD-DFT) calculations could be employed to predict the electronic transitions and the corresponding UV-Vis absorption spectrum, offering insights into the molecule's electronic properties.

Although specific data for this compound is not available, the general methodology for such predictions is well-established. The process typically involves optimizing the molecular geometry of the compound at a selected level of theory and basis set. Following this, the relevant spectroscopic properties are calculated. For NMR predictions, the shielding tensors of each nucleus are computed and then referenced to a standard, such as tetramethylsilane (B1202638) (TMS), to obtain the chemical shifts. For IR spectra, the harmonic vibrational frequencies are calculated, which often requires scaling to account for anharmonicity and other systematic errors. For UV-Vis spectra, the excitation energies and oscillator strengths of the lowest-lying electronic transitions are computed.

The accuracy of these predictions is highly dependent on the chosen computational method and basis set. Therefore, a careful selection of these parameters is crucial for obtaining reliable results that can effectively complement experimental findings. While the scientific community has not yet published specific research on the computational spectroscopic analysis of this compound, the established frameworks for such studies provide a clear path for future investigations into the properties of this compound.

Structure Activity Relationship Sar Studies of Pyridazinone Derivatives, Including 4 Chloro 5 Cyclobutoxypyridazin 3 2h One

Design Principles for Modulating Biological Activity through Pyridazinone Scaffold Derivatization

The pyridazinone core is a versatile scaffold that allows for chemical modifications at various positions, influencing the compound's biological activity. scholarsresearchlibrary.com The design principles for derivatizing the pyridazinone scaffold are guided by the desired therapeutic target and involve strategic modifications to enhance potency, selectivity, and pharmacokinetic properties.

Key positions on the pyridazinone ring for derivatization include:

N-2 Position: Substitution at this position significantly impacts biological activity. For instance, the introduction of an ortho-substituted arylpiperazinylalkyl side chain at the N-2 position has been shown to influence the affinity of pyridazinone derivatives for α-adrenoceptors. acs.org

C-4 and C-5 Positions: Modifications at these positions are crucial for modulating activity. The presence of a chlorine atom at the C-4 position and a cyclobutoxy group at the C-5 position, as seen in 4-chloro-5-cyclobutoxypyridazin-3(2H)-one, are key determinants of its biological profile. SAR studies on other pyridazinones have shown that substituents at these positions can influence anti-inflammatory and other activities. nih.govnih.gov

C-6 Position: The substituent at the C-6 position also plays a role in determining the pharmacological properties. For example, in a series of 6-phenyl-3-pyridazinone derivatives, substitutions on the phenyl ring affected their vasorelaxant activity. nih.gov

The general design strategy often involves creating a library of compounds with diverse substituents at these key positions and then screening them for biological activity. nih.gov This approach allows for the identification of key structural features that are essential for a particular biological effect. For example, in the development of α1-adrenoceptor antagonists, a gradual increase in the length of a polymethylene chain connecting the pyridazinone core to an arylpiperazine moiety led to increased affinity. nih.gov

Impact of the Cyclobutoxy Substituent on Ligand-Target Interactions

The cyclobutoxy group at the C-5 position of the pyridazinone ring in this compound is a significant structural feature that influences its interaction with biological targets. While direct studies on the impact of the cyclobutoxy group in this specific compound are not extensively available, we can infer its role based on general principles of medicinal chemistry and SAR studies of related compounds.

The cyclobutoxy group is a relatively small, lipophilic, and conformationally constrained moiety. These characteristics can influence ligand-target interactions in several ways:

Steric Effects: The size and shape of the cyclobutoxy group can influence the orientation of the entire molecule within the binding site. A well-fitting substituent can lead to optimal interactions with the target, while a bulky group might cause steric hindrance and reduce affinity.

Conformational Rigidity: The rigid nature of the cyclobutyl ring can reduce the conformational flexibility of the molecule. This pre-organization can be entropically favorable for binding, as less conformational freedom is lost upon binding to the target.

In SAR studies of other classes of compounds, the introduction of small cycloalkyl groups has been shown to modulate activity. For instance, in studies of quinoline (B57606) derivatives, the nature of the substituent at a particular position significantly affected their antiplasmodial activity. nih.gov While not a direct comparison, this highlights the importance of substituent choice in determining biological outcomes.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to predict the biological activity of chemical compounds based on their physicochemical properties. mdpi.com QSAR models are developed by establishing a mathematical relationship between the chemical structures of a series of compounds and their experimentally determined biological activities. kfupm.edu.sa

For pyridazinone derivatives, QSAR studies have been employed to predict various biological activities, including anti-inflammatory and acetylcholinesterase inhibitory effects. nih.govresearchgate.net These models typically use a set of molecular descriptors that quantify different aspects of the chemical structure, such as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as partial charges on atoms and dipole moment. mdpi.com

Steric Descriptors: These relate to the size and shape of the molecule, such as molar refractivity and van der Waals volume. mdpi.com

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, such as the partition coefficient (logP). mdpi.com

Topological Descriptors: These are numerical values that describe the connectivity of atoms in a molecule.

A typical QSAR study involves the following steps:

Data Set Preparation: A set of pyridazinone derivatives with known biological activities is compiled. mdpi.com

Descriptor Calculation: A variety of molecular descriptors are calculated for each compound in the dataset. mdpi.com

Model Development: Statistical methods, such as multiple linear regression (MLR) or artificial neural networks (ANN), are used to build a mathematical model that correlates the descriptors with the biological activity. kfupm.edu.sa

Model Validation: The predictive power of the QSAR model is assessed using statistical parameters and by predicting the activity of a separate set of compounds (test set) that were not used in model development. mdpi.com

For example, a QSAR study on 4-pyridone derivatives for antimalarial activity resulted in a model that could predict the activity of new compounds with reasonable accuracy. mdpi.com Such models can be valuable tools for prioritizing the synthesis of new pyridazinone derivatives with potentially enhanced activity.

Table 1: Examples of Descriptors Used in QSAR Studies of Pyridazinone Analogs

| Descriptor Type | Example Descriptor | Description |

|---|---|---|

| Electronic | Dipole Moment | A measure of the overall polarity of the molecule. |

| Steric | Molar Refractivity | Related to the volume occupied by a molecule. |

| Hydrophobic | LogP | The logarithm of the partition coefficient between octanol (B41247) and water, indicating lipophilicity. |

| Topological | Wiener Index | A descriptor based on the distances between all pairs of atoms in the molecule. |

Molecular Docking and Binding Mode Analysis with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In drug discovery, molecular docking is used to predict the binding mode and affinity of a small molecule (ligand) to the binding site of a target protein. nih.govsciencetechindonesia.com

For pyridazinone derivatives, molecular docking studies have been instrumental in understanding their mechanism of action at the molecular level. nih.gov These studies can reveal key interactions between the ligand and the amino acid residues in the active site of the target protein, such as:

Hydrogen Bonds: These are crucial for ligand recognition and binding. nih.gov

Hydrophobic Interactions: These contribute significantly to the binding affinity.

Pi-Pi Stacking: Interactions between aromatic rings of the ligand and the protein.

The process of molecular docking typically involves:

Preparation of the Protein and Ligand Structures: The 3D structures of the target protein (often obtained from the Protein Data Bank) and the pyridazinone derivative are prepared.

Docking Simulation: A docking program is used to explore different possible binding poses of the ligand in the protein's active site. isfcppharmaspire.com

Scoring and Analysis: The different poses are ranked based on a scoring function that estimates the binding affinity. The top-ranked poses are then analyzed to identify key interactions.

For example, molecular docking studies of pyrrolo[3,4-d]pyridazinone derivatives with cyclooxygenase (COX) enzymes have shown that these compounds can bind to the active site in a manner similar to known inhibitors like meloxicam. nih.gov Such studies provide a rational basis for designing new derivatives with improved binding affinity and selectivity. Docking studies on other heterocyclic compounds have also successfully predicted binding affinities and interactions with target proteins. nih.govnih.gov

Table 2: Key Interactions Identified Through Molecular Docking of Pyridazinone Derivatives

| Interaction Type | Interacting Residues (Example) | Significance |

|---|---|---|

| Hydrogen Bonding | Serine, Threonine, Tyrosine | Anchors the ligand in the binding site. |

| Hydrophobic Interactions | Leucine, Isoleucine, Valine | Contributes to binding affinity. |

| Pi-Pi Stacking | Phenylalanine, Tyrosine, Tryptophan | Stabilizes the binding of aromatic ligands. |

Pharmacophore Generation and In Silico Screening Strategies

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. mdpi.com Pharmacophore models can be generated based on the structures of known active compounds or from the ligand-protein complex obtained from molecular docking. nih.govresearchgate.net These models typically consist of features such as:

Hydrogen bond acceptors and donors

Hydrophobic centroids

Aromatic rings

Positive and negative ionizable groups

Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophore and are therefore likely to be active. nih.gov This process is known as virtual screening or in silico screening. nih.govnih.govresearchgate.net

The workflow for pharmacophore-based in silico screening generally includes:

Pharmacophore Model Generation: A pharmacophore model is created based on a set of active pyridazinone derivatives. nih.gov

Database Screening: A large database of chemical compounds is screened to identify molecules that fit the pharmacophore model. mdpi.com

Hit Filtering and Prioritization: The initial hits are filtered based on various criteria, such as drug-likeness and predicted ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, to select the most promising candidates for further investigation. nih.gov

For instance, a pharmacophore model was developed for α1-adrenoceptor antagonists based on a series of pyridazinone derivatives, which showed good predictive power. acs.orgnih.gov This demonstrates the utility of pharmacophore modeling and in silico screening in the discovery of new pyridazinone-based drug candidates. nih.gov

Table 3: Common Pharmacophoric Features for Pyridazinone Derivatives

| Pharmacophoric Feature | Description |

|---|---|

| Hydrogen Bond Acceptor | An atom that can accept a hydrogen bond (e.g., the carbonyl oxygen of the pyridazinone ring). |

| Hydrogen Bond Donor | A group that can donate a hydrogen bond (e.g., an N-H group). |

| Hydrophobic Group | A nonpolar group that can engage in hydrophobic interactions (e.g., an alkyl or aryl substituent). |

| Aromatic Ring | A planar, cyclic, conjugated system that can participate in pi-pi stacking interactions. |

Biological Activity Studies: Mechanistic Insights and in Vitro Modulations by Pyridazinone Derivatives

Investigation of Enzyme Inhibition Mechanisms

Phosphodiesterase Inhibition Mechanisms

No studies were found that investigated the phosphodiesterase (PDE) inhibition mechanisms of 4-chloro-5-cyclobutoxypyridazin-3(2H)-one. While some pyridazinone derivatives have been explored as PDE inhibitors, particularly targeting PDE4, specific data for the title compound is absent. nih.govnih.gov The mechanism of PDE inhibition generally involves the prevention of the breakdown of cyclic adenosine (B11128) monophosphate (cAMP) or cyclic guanosine (B1672433) monophosphate (cGMP), leading to various downstream cellular effects. nih.govcvpharmacology.com

Kinase Inhibition Mechanisms (e.g., PIM-1 kinase)

There is no available research on the kinase inhibition properties of this compound, including its potential effects on PIM-1 kinase. Other pyridone-based molecules have been identified as ATP-competitive inhibitors of PIM-1 kinase. nih.gov Such inhibition can lead to anti-proliferative and pro-apoptotic effects in cancer cells. nih.gov

Other Enzyme Systems

No information exists in the scientific literature regarding the interaction of this compound with other enzyme systems.

Receptor Antagonism/Agonism: Molecular Level Interactions (e.g., α4 integrin receptor antagonists)

There are no studies available that examine the potential for this compound to act as a receptor antagonist or agonist. Specifically, its activity at the α4 integrin receptor has not been investigated. Alpha4 integrin antagonists are known to play a role in modulating inflammatory processes by interfering with leukocyte adhesion. nih.gov

Modulation of Cellular Processes in In Vitro Systems

Anti-proliferative Mechanisms (e.g., cell cycle arrest, apoptosis induction)

Specific data on the anti-proliferative mechanisms of this compound, including its ability to induce cell cycle arrest or apoptosis, is not available. Studies on other substituted pyridazinone derivatives have demonstrated anti-proliferative activity against various cancer cell lines. nih.govnih.gov These effects are often mediated through mechanisms such as the induction of cell cycle arrest, typically at the G2/M phase, and the subsequent initiation of apoptosis. researchgate.netnih.gov

Antimicrobial Mechanisms (e.g., antibacterial, antifungal)

No studies were found that investigated the antimicrobial mechanisms of this compound.

Anti-inflammatory Pathways

No studies were found that investigated the anti-inflammatory pathways modulated by this compound.

Future Research Directions for 4 Chloro 5 Cyclobutoxypyridazin 3 2h One Chemistry

Development of Asymmetric Synthetic Routes for Enantiopure Analogues

While 4-chloro-5-cyclobutoxypyridazin-3(2H)-one itself is achiral, the introduction of chiral centers into its derivatives could lead to compounds with enhanced potency and selectivity. Future research should focus on the development of efficient and stereoselective synthetic methods to produce enantiomerically pure analogues.

One promising approach involves the use of chiral auxiliaries or catalysts in the synthesis of pyridazinone derivatives. For instance, asymmetric synthesis of related chiral 5-methyl-4,5-dihydropyridazin-3(2H)-ones has been achieved from chiral β-methyl γ-ketocarboxylic acids, highlighting the feasibility of creating stereocenters in the pyridazinone ring system. cbijournal.com The development of catalytic asymmetric reactions, such as those employing chiral metal complexes or organocatalysts, would be highly valuable for accessing a diverse range of enantiopure this compound analogues. nih.govmdpi.com

Furthermore, the synthesis of atropisomeric pyridazinone derivatives, where restricted rotation around a single bond leads to stable enantiomers, presents another exciting avenue. This has been successfully demonstrated in other heterocyclic systems and could be applicable to biaryl or sterically hindered analogues of this compound.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction of Activity

The vast chemical space of possible pyridazinone derivatives necessitates the use of computational tools to guide synthetic efforts. Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the design and optimization of analogues of this compound. nih.gov

Future research should leverage AI and ML for the following:

Predictive Modeling: Develop quantitative structure-activity relationship (QSAR) models to predict the biological activity of novel analogues based on their molecular descriptors. This can help prioritize the synthesis of compounds with the highest probability of success.

De Novo Design: Employ generative AI models to design novel pyridazinone derivatives with desired properties, such as high potency against a specific target and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles.

Target Identification: Utilize AI-based approaches to predict potential biological targets for this compound and its analogues by analyzing their structural features and comparing them to known ligands of various proteins.

By integrating AI and ML into the drug discovery pipeline, researchers can accelerate the identification of potent and selective drug candidates, while reducing the time and cost associated with traditional screening methods.

Exploration of Novel Target Classes and Polypharmacological Modulations

While pyridazinone derivatives have been extensively studied as inhibitors of various enzymes, including kinases and phosphodiesterases, the full spectrum of their biological targets remains to be elucidated. nih.govtandfonline.com Future research should aim to identify novel target classes for this compound and its analogues.

Given the structural similarities of pyridazinones to known kinase inhibitors, a key area of investigation will be their activity against a broad panel of kinases implicated in diseases such as cancer and inflammation. nih.govnih.gov The discovery of dual or multi-target inhibitors could lead to therapies with enhanced efficacy and a lower likelihood of resistance development. This concept of polypharmacology, where a single drug modulates multiple targets, is a growing area of interest in drug discovery. nih.gov

Techniques such as chemical proteomics and affinity-based protein profiling can be employed to identify the direct binding partners of this compound in a cellular context. This will provide a more comprehensive understanding of its mechanism of action and may reveal unexpected therapeutic opportunities.

Advanced Mechanistic Studies at the Molecular and Cellular Level

A thorough understanding of how this compound and its analogues exert their biological effects is crucial for their further development. Future research should focus on detailed mechanistic studies at both the molecular and cellular levels.

Molecular docking and structural biology will be instrumental in elucidating the binding modes of these compounds to their protein targets. nih.govnih.gov Obtaining co-crystal structures of the compounds bound to their target enzymes will provide invaluable information for structure-based drug design and the optimization of potency and selectivity.

Cell-based assays will be essential to confirm the on-target activity of the compounds and to investigate their downstream cellular effects. This includes assessing their impact on signaling pathways, cell cycle progression, apoptosis, and other relevant cellular processes. For example, studies on related 4-chloro-5-substituted pyridazinones have demonstrated their potential as anticancer and antiangiogenic agents. cbijournal.com Gene expression profiling and other "omic" technologies can provide a global view of the cellular response to treatment with these compounds.

By combining molecular, cellular, and computational approaches, a comprehensive picture of the mechanism of action of this compound and its derivatives can be established, paving the way for their translation into novel therapeutics.

Q & A

Q. What synthetic routes are commonly employed for the laboratory-scale preparation of 4-chloro-5-cyclobutoxypyridazin-3(2H)-one?

Methodological Answer: A typical approach involves condensation reactions using ethanol as a solvent under basic conditions (e.g., sodium ethoxide). For example, analogous pyridazinone derivatives are synthesized by reacting substituted aldehydes with hydrazine precursors in ethanol, followed by acidification and recrystallization in 90% ethanol to isolate the product . Key steps include strict stoichiometric control of reactants and purification via column chromatography or recrystallization to achieve >95% purity.

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR are essential for verifying substituent positions (e.g., cyclobutoxy and chlorine groups). For example, the cyclobutoxy proton signals typically appear as multiplet peaks in δ 4.5–5.5 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]) and fragmentation patterns.

- FT-IR : Characteristic carbonyl (C=O) stretches near 1680–1700 cm and C-Cl stretches at 650–750 cm are diagnostic .

Q. What recrystallization conditions yield high-purity samples of this compound?

Methodological Answer: Optimal recrystallization involves:

- Solvent System : Ethanol-water mixtures (e.g., 90% ethanol) for balanced solubility and slow crystal growth .

- Cooling Rate : Gradual cooling from 60°C to room temperature to avoid amorphous precipitates.

- Purity Check : Post-recrystallization analysis via HPLC (C18 column, acetonitrile/water mobile phase) to confirm >99% purity .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve hydrogen-bonding networks in this compound?

Methodological Answer: SC-XRD requires:

- Crystal Growth : Slow evaporation of saturated solutions in dichloromethane/hexane mixtures.

- Data Collection : Low-temperature (110 K) data acquisition to minimize thermal motion artifacts. Key parameters include a triclinic system (e.g., Å, Å, Å) and Mo-Kα radiation (λ = 0.71073 Å) .

- Hydrogen Bond Analysis : Software like SHELX or OLEX2 identifies intermolecular interactions (e.g., N–H···O bonds with distances of 2.8–3.0 Å) .

Q. How do electronic effects of the cyclobutoxy group influence the pyridazinone ring’s reactivity?

Methodological Answer:

- Computational Modeling : Density Functional Theory (DFT) calculations (B3LYP/6-311+G**) reveal electron donation from the cyclobutoxy oxygen, increasing electron density at the C5 position.

- Experimental Validation : C NMR chemical shifts (e.g., C5 at δ 155–160 ppm) and Hammett substituent constants correlate with enhanced electrophilicity at C4 for nucleophilic substitution .

Q. What strategies resolve contradictions in kinetic data for nucleophilic substitution reactions?

Methodological Answer:

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated solvents to distinguish between SN1/SN2 mechanisms.

- Competitive Experiments : Use competing nucleophiles (e.g., iodide vs. azide) to quantify selectivity ratios.

- Computational Validation : Transition state modeling (Gaussian 16) identifies steric effects from the cyclobutoxy group that may retard reactivity .

Q. How to design stability studies to assess degradation pathways under stress conditions?

Methodological Answer:

- Forced Degradation : Expose the compound to:

- Acidic/alkaline conditions : 0.1M HCl/NaOH at 40°C for 24 hours.

- Oxidative stress : 3% HO at room temperature.

- Analytical Monitoring : UPLC-PDA tracks degradation products (e.g., hydrolyzed pyridazinone or cyclobutanol derivatives).

- Mechanistic Insight : LC-MS/MS identifies major degradation intermediates (e.g., m/z shifts corresponding to chlorine loss) .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or spectral data?

Methodological Answer:

- Purity Verification : Reanalyze samples via DSC (Differential Scanning Calorimetry) to confirm melting points.

- Spectral Reproducibility : Compare NMR data across solvents (e.g., DMSO-d6 vs. CDCl3) to rule out solvent-induced shifts.

- Collaborative Studies : Cross-validate results with independent labs using standardized protocols (e.g., USP guidelines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.